molecular formula C16H15NO3 B1296779 Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- CAS No. 89709-20-6

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-

Cat. No. B1296779
CAS RN: 89709-20-6
M. Wt: 269.29 g/mol
InChI Key: VCFKXWGKKDZMPO-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It plays a crucial role in the production of optically active drugs .


Synthesis Analysis

The synthesis of benzamides, which are structurally similar to “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 269.2952 . It is a powder or crystal in appearance . The exact physical and chemical properties of “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” are not available in the search results.

Scientific Research Applications

Chemical and Environmental Significance

Benzoic acid and its derivatives, including 2-[[(1-phenylethyl)amino]carbonyl]-benzoic acid, are widely recognized for their antibacterial and antifungal properties. These compounds are extensively used as preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their ubiquity in various industries has led to their widespread distribution in the environment, found in water, soil, and air, which underscores the importance of understanding their environmental fate and potential impacts (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).

Applications in Antifungal and Antileishmanial Research

Research into the derivatives of benzoic acid, including 2-[[(1-phenylethyl)amino]carbonyl]-benzoic acid, has demonstrated their potential in developing treatments for infectious diseases. For example, studies on new SbIII carboxylates have shown that these compounds exhibit significant anti-leishmanial and anti-fungal effects, comparable to reference drugs. This highlights the potential of benzoic acid derivatives in the development of new therapeutic agents for treating leishmaniasis and fungal infections (MI Khan et al., 2011).

Role in Plant and Microbial Biochemistry

Benzoic acid is a critical biosynthetic building block in both plants and bacteria, contributing to the synthesis of various natural products. The pathways of its biosynthesis and involvement in secondary metabolism have been elucidated, offering insights into the production of important compounds like salicylic acid, paclitaxel, and cocaine. Understanding these pathways can aid in the development of biotechnological approaches to produce valuable natural products (C. Hertweck, A. Jarvis, L. Xiang, B. Moore, & N. Oldham, 2001).

Contributions to Material Science

In material science, the study of benzoic acid derivatives extends to their application in corrosion inhibition, showcasing their effectiveness in protecting metals and alloys in various environments. Research on Schiff bases derived from benzoic acid has demonstrated their utility in forming protective coatings on metals, thus preventing corrosion and extending the lifespan of metal components in industrial applications (Monika Mishra et al., 2015).

Environmental Purification Technologies

Activated carbon cloth impregnated with benzoic acid derivatives has been explored for the adsorption and removal of toxic metals from environmental and biological samples. This application is crucial for water purification technologies and the treatment of industrial effluents, highlighting the environmental significance of these compounds in mitigating pollution and enhancing public health (E. Ayranci & O. Duman, 2006).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It’s harmful to aquatic life .

properties

IUPAC Name

2-(1-phenylethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFKXWGKKDZMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341254
Record name Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-

CAS RN

89709-20-6
Record name Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(-)-N-α-phenylethylphthalamic acid was prepared from phthalic anhydride and (-)α-phenylethylamine by the method of Mann and Wastom (J. Chem. Soc., 1947, 510). The ester of this phthalamic acid with racemic α-ethynyl-3-phenoxybenzyl alcohol was prepared by the method of Human and Mills (J. Chem. Soc., 1949, S77). The individual (-)(+) and (-)(-) ester diastereoisomers were separated by chromatography (HPLC) and then hydrolysed with a slight excess of alkali to recover the resolved α-ethynyl-3'-phenoxybenzyl alcohol.
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